molecular formula C8H13ClN2 B022840 Betahistinhydrochlorid CAS No. 15430-48-5

Betahistinhydrochlorid

Katalognummer: B022840
CAS-Nummer: 15430-48-5
Molekulargewicht: 172.65 g/mol
InChI-Schlüssel: PIIWYFURBFSHKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Betahistine hydrochloride primarily targets the histamine receptors , specifically the H1 and H3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission and vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by betahistine hydrochloride involves the histaminergic system . By acting on the histamine receptors, betahistine hydrochloride influences the generation of neuronal excitation, particularly in the vestibular nuclei . This action facilitates vestibular compensation, which is crucial for maintaining balance and preventing vertigo .

Pharmacokinetics

Betahistine hydrochloride exhibits favorable pharmacokinetic properties. It is readily and almost completely absorbed from the gastrointestinal tract . Absorption may be delayed with food . The time to peak plasma concentration is approximately 1 hour . Betahistine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine .

Result of Action

The molecular and cellular effects of betahistine hydrochloride’s action primarily involve the reduction of vertigo associated with Ménière’s disease . By increasing the blood flow around the inner ear, betahistine reduces the amount of fluid in the inner ear, preventing symptoms from developing . This action provides relief from vertigo, a common symptom of Ménière’s disease .

Action Environment

The efficacy and stability of betahistine hydrochloride can be influenced by various environmental factors. For instance, genetic factors can influence the metabolism of betahistine to its principal metabolite 2-pyridyl acetic acid . Additionally, the presence of food can delay the absorption of betahistine, potentially affecting its bioavailability and therapeutic effect .

Safety and Hazards

Betahistine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause long-lasting harmful effects to aquatic life .

Biochemische Analyse

Biochemical Properties

Betahistine hydrochloride primarily affects the histaminergic system: It acts as a partial agonist of the H1 histamine receptor, and as an antagonist of the H3 histamine receptor . It changes the generation of neuronal excitation, e.g., in the vestibular nuclei, thereby facilitating vestibular compensation .

Cellular Effects

Betahistine hydrochloride can increase blood flow in the brain, especially in the inner ear, both cochlear and vestibular parts . Based on its pharmacological properties, betahistine hydrochloride is an effective medicament administrated in some diseases such as hearing loss, dizziness, vertigo, tinnitus, and Menière’s syndrome .

Molecular Mechanism

Betahistine hydrochloride belongs to the drugs that amplify effects of neurotransmitters such as acetylcholine, histamine, norepinephrine, serotonin, and γ-aminobutyric acid (GABA) . Its molecular properties have been studied by ab initio MO-LCAO-SCF method followed by the correction to the electron correlation (MP2) in vacuo as well as in water as a solvent .

Temporal Effects in Laboratory Settings

Its molecular properties have been effectively studied using high-quality ab initio calculations that include a part of the correlation energy .

Dosage Effects in Animal Models

It is known that betahistine hydrochloride is an effective medicament for some diseases such as hearing loss, dizziness, vertigo, tinnitus, and Menière’s syndrome .

Metabolic Pathways

Betahistine hydrochloride is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . There is both clinical and in vitro evidence that monoamine oxidase enzymes are responsible for the metabolism of betahistine hydrochloride .

Transport and Distribution

It is known that betahistine hydrochloride primarily affects the histaminergic system .

Subcellular Localization

It is known that betahistine hydrochloride primarily affects the histaminergic system .

Vergleich Mit ähnlichen Verbindungen

Betahistine hydrochloride is compared with other histamine-like compounds:

Betahistine hydrochloride stands out due to its specific use in treating vertigo and its unique receptor interactions.

Eigenschaften

IUPAC Name

N-methyl-2-pyridin-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-9-7-5-8-4-2-3-6-10-8;/h2-4,6,9H,5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIWYFURBFSHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165582
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5579-84-0, 15430-48-5
Record name Betahistine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5579-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betahistine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betahistine hydrochloride
Reactant of Route 2
Reactant of Route 2
Betahistine hydrochloride
Reactant of Route 3
Reactant of Route 3
Betahistine hydrochloride
Reactant of Route 4
Reactant of Route 4
Betahistine hydrochloride
Reactant of Route 5
Reactant of Route 5
Betahistine hydrochloride
Reactant of Route 6
Reactant of Route 6
Betahistine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Betahistine hydrochloride?

A1: While the exact mechanism is not fully understood, Betahistine hydrochloride is believed to act as a weak agonist of histamine H1 receptors and an antagonist of histamine H3 receptors in the inner ear and central nervous system. [, ] This dual action is thought to improve blood flow in the vestibular system and reduce the excitability of vestibular neurons, ultimately alleviating vertigo symptoms. [, , ]

Q2: Does Betahistine hydrochloride affect cerebral blood flow?

A2: Research suggests that Betahistine hydrochloride can improve cerebral blood flow. Studies in animals have demonstrated an increase in basilar artery blood flow following Betahistine hydrochloride administration. [] Clinical studies have also shown that Betahistine hydrochloride can improve arterial hemodynamics and cerebral blood perfusion in patients with vertebrobasilar insufficiency. []

Q3: How does Betahistine hydrochloride compare to histamine in its effects on blood flow?

A3: Studies in anesthetized dogs showed that Betahistine hydrochloride and histamine phosphate both increased basilar artery blood flow and caused a decrease in systemic arterial blood pressure. [] This suggests that Betahistine hydrochloride may have similar vasodilatory effects to histamine in the cerebral circulation.

Q4: What is the molecular formula and weight of Betahistine hydrochloride?

A4: Betahistine hydrochloride has a molecular formula of C8H12N2 • HCl and a molecular weight of 180.65 g/mol.

Q5: Can Betahistine hydrochloride be combined with other intravenous medications?

A5: Studies have investigated the stability of Betahistine hydrochloride in combination with other injectable medications. Research indicates that Betahistine hydrochloride is stable at room temperature for at least 6 hours when mixed with Injections of Ciwujia, Shenmai, Dengzhanhuasu, and Gegensu. []

Q6: Are there specific analytical techniques used to evaluate the stability of Betahistine hydrochloride?

A6: Yes, researchers use various methods to assess Betahistine hydrochloride stability, including visual observation for appearance changes, pH measurements, and high-performance liquid chromatography (HPLC) to monitor drug concentration over time. [, , , ]

Q7: What are some strategies for enhancing the delivery and bioavailability of Betahistine hydrochloride?

A7: Researchers are exploring various approaches to improve Betahistine hydrochloride delivery. These include developing sustained-release tablets using ion-exchange resins [] and formulating microspheres using the emulsification-solvent evaporation method. [] Transdermal delivery systems using microemulsions are also under investigation. []

Q8: What is the rationale for developing sustained-release formulations of Betahistine hydrochloride?

A8: The development of sustained-release Betahistine hydrochloride formulations aims to prolong drug release, potentially reducing dosing frequency and improving patient compliance. This approach could also minimize fluctuations in plasma drug levels, leading to more consistent therapeutic effects. [, , ]

Q9: What analytical techniques are commonly employed for the quantification of Betahistine hydrochloride in pharmaceutical formulations?

A9: Several analytical methods have been developed and validated for quantifying Betahistine hydrochloride. High-performance liquid chromatography (HPLC) [, , , , , ] is widely utilized, along with spectrophotometric methods. [] Other techniques include capillary electrophoresis with electrochemiluminescence detection [] and flow injection analysis based on post-chemiluminescence reactions. []

Q10: Why are multiple analytical methods developed for the same compound?

A10: Different analytical methods offer varying advantages in terms of sensitivity, selectivity, cost-effectiveness, and suitability for specific sample matrices. Therefore, researchers develop and validate multiple methods to ensure accurate and reliable quantification of Betahistine hydrochloride in various research and quality control settings. [, , , , , , , , ]

Q11: What are the primary clinical applications of Betahistine hydrochloride?

A11: Betahistine hydrochloride is primarily prescribed for managing Meniere's disease, a disorder of the inner ear that causes vertigo, tinnitus, and hearing loss. [, ] It is also used to treat other forms of vertigo, including vertebrobasilar insufficiency vertigo. [, , , ]

Q12: Has Betahistine hydrochloride demonstrated efficacy in treating vertigo associated with cervical issues?

A12: Research suggests potential benefits of Betahistine hydrochloride in managing cervical vertigo. A study examining patients with cervical vertigo due to atlantoaxial joint disorder found that those treated with Betahistine hydrochloride intravenous drips alongside manipulation therapy experienced greater improvements in vertigo symptoms compared to those receiving only Betahistine hydrochloride. []

Q13: What is the evidence for Betahistine hydrochloride's efficacy in treating dementia associated with vertebrobasilar insufficiency?

A13: A double-blind, placebo-controlled crossover study investigated the effects of Betahistine hydrochloride in patients experiencing dementia alongside symptoms of vertebrobasilar insufficiency. The study found significant improvements in neurologic and psychologic functions, particularly in areas like cognition, memory, language, and coordination, in patients receiving Betahistine hydrochloride compared to placebo. []

Q14: Are there any studies comparing Betahistine hydrochloride to other treatment options for vertigo?

A14: Yes, several studies have compared Betahistine hydrochloride to other treatments for vertigo. Some research suggests that Betahistine hydrochloride may be more effective than Salvia miltiorrhiza for vertigo treatment. [] Additionally, a study found that Betahistine hydrochloride combined with flunarizine tablets was more effective than flunarizine alone in treating vertebrobasilar insufficiency vertigo. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.